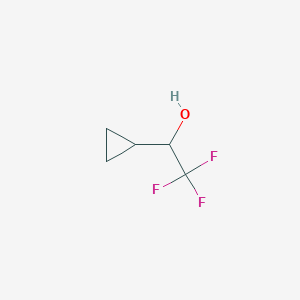

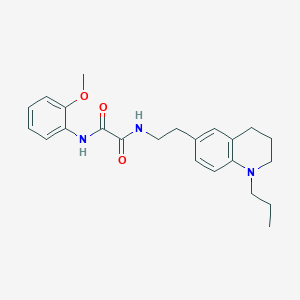

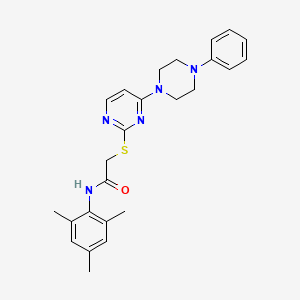

![molecular formula C20H22N4O3S B2405410 N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251544-20-3](/img/structure/B2405410.png)

N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a thienyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have several stereocenters, leading to the possibility of multiple stereoisomers .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring is a secondary amine and can therefore act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar methoxyphenyl and oxadiazole groups could increase its solubility in polar solvents .科学的研究の応用

Synthesis and Evaluation for Analgesic Potency

A study described the synthesis and intravenous analgesic activity of a series of compounds including those related to N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, highlighting their optimal analgesic potency and short duration of action. The methoxyacetamide pharmacophore produced compounds with significant analgesic activity, one of which was found to be substantially more potent than morphine and fentanyl, making them excellent candidates for short surgical procedures where rapid recovery is required (Lalinde et al., 1990).

Antimicrobial and Antitumor Activity

Another research effort focused on the design and synthesis of derivatives using 3-methoxyphenol as a starting substance. These compounds, including N-(3-methoxyphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide analogs, were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as their antiproliferative activity against human tumor cell lines. Notably, a compound bearing 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety exhibited the highest inhibitory activity against lung and breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Antibacterial Potentials

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. A study found that these compounds are moderate inhibitors but relatively more active against Gram-negative bacterial strains, highlighting their significance in developing new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibitory Activities

The synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its evaluation against various enzymes highlighted the compounds' potential for medical applications. One particular compound showed good activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, indicating its potential as a therapeutic agent (Virk et al., 2018).

Cytotoxicity on Cancer Cell Lines

A study on the synthesis and characterization of novel compounds including 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol demonstrated their cytotoxicity on various cancer cell lines. This research highlights the potential of such compounds in cancer therapy, with certain compounds showing high cytotoxicity on specific cell lines (Vinayak et al., 2014).

将来の方向性

特性

IUPAC Name |

N-(3-methoxyphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-16-5-2-4-15(12-16)21-18(25)13-24-9-7-14(8-10-24)20-22-19(23-27-20)17-6-3-11-28-17/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLXTNNKNBLTNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

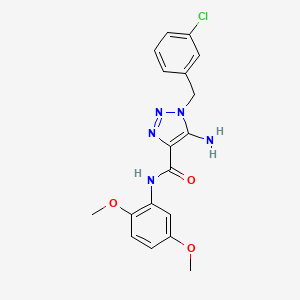

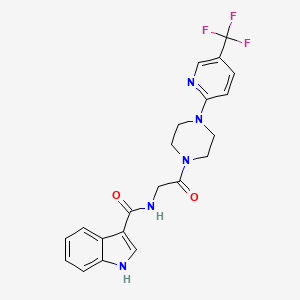

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)

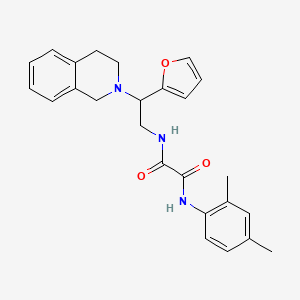

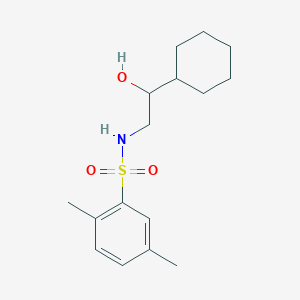

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)

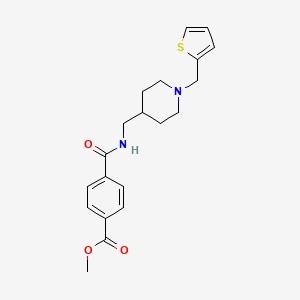

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)

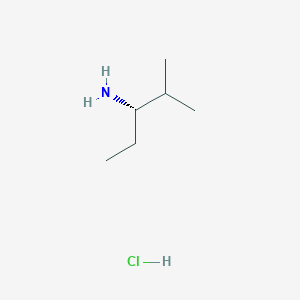

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)